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Compound of Interest

Compound Name: 1-(3,4-Dimethylphenyl)ethanamine

Cat. No.: B1310443

Substituted phenethylamines represent a vast and profoundly influential class of chemical
compounds, all derived from the simple endogenous trace amine, 3-phenethylamine.[1][2] The
core structure—a phenyl ring attached to an amino group via a two-carbon chain—serves as a
versatile scaffold that, through strategic chemical modification, gives rise to a remarkable
diversity of pharmacological agents.[3][4] These compounds are integral to neuroscience and
medicine, encompassing central nervous system stimulants, hallucinogens, empathogens,
antidepressants, appetite suppressants, and bronchodilators.[2][3][5]

This guide provides a deep, technical exploration of the theoretical principles governing how
specific structural modifications to the phenethylamine core dictate its interaction with biological
targets. By understanding these structure-activity relationships (SAR), researchers and drug
development professionals can rationally design novel molecules with desired pharmacological
profiles and predict their potential effects, from therapeutic action to toxicity. We will dissect the
causality behind these molecular interactions, grounded in authoritative research and validated
experimental protocols.

Chapter 1: The Phenethylamine Core and Its Points
of Variation

The pharmacological destiny of a substituted phenethylamine is determined by the nature and
position of chemical groups appended to its core structure.[3] Any derivative can be
systematically classified based on substitutions at three primary locations: the phenyl ring, the
ethyl sidechain, and the terminal amino group.
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e Phenyl Ring: Substitutions on the aromatic ring (positions 2 through 6) profoundly influence
receptor affinity and selectivity. The addition of groups like methoxy, methylenedioxy, or
halogens can alter the molecule's electronic properties and steric profile, enhancing its ability
to fit into specific receptor binding pockets, particularly those of serotonin and dopamine
receptors.

o Ethyl Sidechain: Modifications to the two-carbon chain, at the alpha (a) and beta ([3)
positions, primarily impact metabolic stability and the mechanism of action at monoamine
transporters. For instance, a-methylation is the defining feature of the amphetamine
subclass, which significantly increases resistance to metabolism by monoamine oxidase
(MAO).[2]

e Amino Group: Substitution on the nitrogen atom (N-alkylation) can modulate potency and
selectivity. This position is a key site for altering a compound's interaction with transporters
and receptors.
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Caption: The core phenethylamine scaffold highlighting key substitution points.
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Chapter 2: Decoding Structure-Activity
Relationships (SAR)

The central tenet of medicinal chemistry is that a molecule's structure dictates its function. For
phenethylamines, this relationship is particularly well-defined, allowing for the classification of
compounds based on their primary psychoactive effects, which are closely tied to substitutions.

SAR for Psychedelic Activity: The Serotonin 5-HT2a
Receptor

The hallucinogenic properties of many phenethylamines are primarily mediated by their action
as agonists at the serotonin 2A receptor (5-HT2aR).[6][7]

e Ring Substitution: The "classical" psychedelic phenethylamines almost invariably feature
methoxy (-OCHs) groups at the 2 and 5 positions of the phenyl ring. The nature of the
substituent at the 4-position is a critical determinant of potency. Generally, increasing the
size and lipophilicity of the 4-position substituent (e.g., from -H to -CHs, -Br, -I) enhances 5-
HT2aR affinity.[8]

» Sidechain: An a-methyl group (as in the "DOXx" series) tends to increase potency and
duration of action compared to the non-methylated "2C" series counterparts.

» Conformational Restriction: Studies on conformationally restricted analogues have shown
that the side chain of the phenethylamine likely binds in an out-of-the-plane conformation for
optimal 5-HT2aR interaction.[8]
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Substitution ) General Effect on Example
. Substituent Group o
Position 5-HT2aR Affinity Compound(s)
) Essential for high 2C-X series, DOx
Ring-2, 5 Methoxy (-OCHs) o _
affinity in this class series

Increased size and
) Alkyl, Halogen (-CHs, ) o
Ring-4 Br. -) lipophilicity generally DOM, DOB, DOI
-Br, -
increases affinity

An alkoxy group can
) decrease affinity )
Ring-4 Alkoxy (-OR) 2C-0O series
compared to alkyl or

halogen

Generally increases
Sidechain-a Methyl (-CHs) potency and metabolic DOB (vs. 2C-B)
stability

This table summarizes general trends observed in SAR studies.[6][8][9]

SAR for Stimulant Activity: Monoamine Transporters

The stimulant effects of phenethylamines arise from their interaction with the dopamine (DAT),
norepinephrine (NET), and serotonin (SERT) transporters. These compounds can act as either
reuptake inhibitors (blocking the transporter) or as releasing agents (reversing the normal
direction of transport).[5][8]

¢ Unsubstituted Phenethylamine: The parent compound, B-phenethylamine, acts as a
releasing agent at DAT and NET but is rapidly metabolized.[1][2]

e a-Methylation (Amphetamines): The addition of a methyl group at the a-carbon is a hallmark
of potent monoamine releasing agents like amphetamine and methamphetamine. This
modification protects the molecule from degradation by MAO and enhances its ability to act
as a transporter substrate.[8]

o [B-Ketonation (Cathinones): The presence of a ketone group at the (3-carbon generally shifts
the mechanism towards reuptake inhibition, though many substituted cathinones retain
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releasing activity.

e Ring Substitution: Phenyl ring substitutions can dramatically alter selectivity. For example, a
4-fluoro substitution on amphetamine (4-FA) enhances its serotonin-releasing properties
relative to dopamine release.

Chapter 3: Core Pharmacological Mechanisms

The diverse effects of substituted phenethylamines stem from a few core mechanisms,
primarily revolving around the modulation of monoamine neurotransmitter systems.[2][3]

Interaction with Monoamine Transporters

A critical distinction in phenethylamine pharmacology is the difference between reuptake
inhibition and release.

o Reuptake Inhibitors: These compounds, like cocaine, bind to the external face of the
monoamine transporter, physically blocking the reuptake of neurotransmitters from the
synaptic cleft. This leads to an increase in the synaptic concentration of the neurotransmitter.

o Releasing Agents (Substrates): These compounds, like amphetamine, are transported into
the presynaptic neuron by the monoamine transporters.[8] Once inside, they disrupt the pH
gradient of synaptic vesicles via interaction with Vesicular Monoamine Transporter 2
(VMATZ2) and activate Trace Amine-Associated Receptor 1 (TAAR1).[1][2] This cascade of
events leads to a massive, non-vesicular efflux of neurotransmitters through the reversed
action of the cell membrane transporters.[8]
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Caption: Contrasting mechanisms of monoamine transporter modulation.

G-Protein Coupled Receptor (GPCR) Agonism

For psychedelic phenethylamines, the primary target is the 5-HT2a receptor, a Gg/11-coupled
GPCR.

e Binding: The phenethylamine derivative binds to the receptor.
o Conformational Change: Ligand binding induces a conformational change in the receptor.

o G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the
associated Gaqg subunit.

o Downstream Signaling: The activated Gaq subunit dissociates and activates phospholipase
C (PLC), which cleaves PIP2 into inositol trisphosphate (IPs) and diacylglycerol (DAG),
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leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This
signaling cascade is believed to underlie the profound alterations in perception and cognition
associated with these compounds.
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Caption: Simplified signaling pathway for 5-HT2a receptor activation.
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Chapter 4: Theoretical and Predictive Modeling

Modern drug discovery heavily relies on computational methods to predict the properties of
novel compounds, saving significant time and resources.[10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a
series of compounds and their biological activity.[10][11] The fundamental principle is that
variations in the biological activity within a group of structurally related molecules are
dependent on changes in their physicochemical properties.[10]

For phenethylamines, QSAR models can be developed to predict:
» Receptor binding affinity (e.g., Ki at 5-HT2aR).
» Transporter inhibition potency (e.g., ICso at DAT).

e Physicochemical properties like lipophilicity (logP), which influences blood-brain barrier
penetration.[12]

A typical QSAR workflow involves calculating a large number of molecular descriptors (e.g.,
electronic, steric, hydrophobic) for a set of molecules with known activity (a training set) and
then using statistical methods to build a predictive model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a
molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[1]
This method is invaluable for understanding the specific molecular interactions—such as
hydrogen bonds and hydrophobic interactions—that govern binding affinity.

For example, docking simulations of phenethylamine derivatives into the human dopamine
transporter (hDAT) binding site have revealed critical structural features responsible for potent
inhibition of dopamine reuptake.[1] These simulations show how the aromatic ring of the ligand
settles into a hydrophobic pocket formed by specific amino acid residues (e.g., Phe76, Val152)
and how the amine group forms hydrogen bonds with polar residues like Asp79.[1] Such
insights are crucial for the rational design of new DAT inhibitors.
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Caption: A typical workflow for a molecular docking experiment.

Chapter 5: Metabolism and Pharmacokinetic
Considerations

The in-vivo effects of a substituted phenethylamine are not only governed by its receptor
interactions but also by its metabolic fate.
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e Primary Metabolic Pathway: Unsubstituted phenethylamine and many of its derivatives are
primarily metabolized by Monoamine Oxidase B (MAO-B), which converts the amine to an
aldehyde, followed by further oxidation to phenylacetic acid.[2] This rapid metabolism is why
orally ingested phenethylamine has low bioavailability in the brain.[2]

o Role of a-Methylation: As previously noted, the addition of an a-methyl group sterically
hinders the action of MAO, dramatically increasing the metabolic stability and duration of
action of amphetamine and its derivatives.

» Hydroxylation and Demethylation: Ring and side-chain hydroxylation, as well as N-
demethylation, are common metabolic pathways mediated by cytochrome P450 enzymes.
These processes can either detoxify the compound or, in some cases, produce active
metabolites. Recent studies have identified hydroxylated and N-acetylated products as major
metabolites for novel psychoactive phenethylamines.[13]

Chapter 6: Key Experimental Methodologies

The theoretical principles discussed in this guide are validated and quantified through rigorous
experimental protocols.

Experimental Protocol: In Vitro Dopamine Reuptake
Assay

This assay is fundamental for determining a compound's ability to inhibit the dopamine
transporter. The causality is direct: a potent inhibitor will prevent radiolabeled dopamine from
being taken up by cells expressing DAT, resulting in a lower radioactive signal inside the cells.

Objective: To determine the 50% inhibitory concentration (ICso) of a test compound at the
human dopamine transporter (hDAT).

Methodology (based on[1]):

e Cell Culture: Utilize a cell line (e.g., HEK293) stably transfected to express hDAT. Culture
cells to an appropriate confluency in 96-well plates.

e Pre-incubation: Wash the cells with an appropriate uptake buffer. Add varying concentrations
of the test compound (and a reference inhibitor like GBR 12909) to the wells. Incubate at
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37°C for 20 minutes.

Initiate Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine
(e.g., [3H]-DA, final concentration 20 nM) to each well.

Terminate Uptake: After a short incubation period (e.g., 5 minutes at 37°C), rapidly terminate
the uptake by washing the cells three times with ice-cold uptake buffer. This step is critical to
remove extracellular [3H]-DA.

Cell Lysis: Add a lysis buffer (e.g., 1% sodium dodecyl sulfate) to each well and incubate
overnight to ensure complete cell disruption.

Quantification: Transfer the lysate from each well into a scintillation vial containing a
scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

Data Analysis: Plot the measured radioactivity (as a percentage of control) against the
logarithm of the test compound concentration. Use a non-linear regression analysis to fit a
dose-response curve and calculate the ICso value.

Experimental Protocol: Radioligand Binding Assay

This protocol is the gold standard for determining a compound's affinity (Ki) for a specific
receptor, such as the 5-HT2aR.

Objective: To determine the binding affinity of a test compound for the 5-HTza receptor.
Methodology:

e Membrane Preparation: Prepare cell membranes from a cell line or tissue homogenate
known to express the 5-HTza receptor.

o Assay Setup: In a series of tubes or a 96-well plate, combine the cell membranes, a fixed
concentration of a specific 5-HT2aR radioligand (e.qg., [*H]-ketanserin), and varying
concentrations of the unlabeled test compound.

¢ Incubation: Incubate the mixture to allow the binding to reach equilibrium.
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Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand
via vacuum filtration through a glass fiber filter. The receptors and bound radioligand are
retained on the filter, while the unbound passes through.

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

Data Analysis: The amount of radioactivity on the filter is inversely proportional to the test
compound's affinity. The ICso value (concentration of test compound that displaces 50% of
the radioligand) is determined and then converted to the affinity constant (Ki) using the
Cheng-Prusoff equation.

Conclusion

The substituted phenethylamines are a testament to the power of subtle structural modification

in shaping profound pharmacological outcomes. The theoretical principles of SAR, informed by

predictive modeling and validated by robust experimental assays, provide a rational framework

for navigating this vast chemical space. For researchers in neuroscience and drug

development, a deep understanding of these core properties is not merely academic; it is the

essential toolkit for designing the next generation of neuromodulatory agents, whether for

therapeutic intervention or as probes to further unravel the complexities of the human brain.

References

Kim, K.M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting
Dopamine Reuptake: Structure—Activity Relationship. Biomolecules & Therapeutics.
Available at: [Link]

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Torres-Nifio, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
Available at: [Link]

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2022.062
https://en.wikipedia.org/wiki/Substituted_phenethylamine
https://www.mdpi.com/1420-3049/27/23/8555
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
ResearchGate. Available at: [Link]

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]

Semantic Scholar. (2022). Structure—Activity Relationship and Evaluation of Phenethylamine
and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available at:
[Link]

University of Virginia School of Medicine. (2024). ToxTalks: Phenethylamines. Blue Ridge
Poison Center. Available at: [Link]

Fujita, T., & Ban, T. (1971). Structure-activity relation. 3. Structure-activity study of
phenethylamines as substrates of biosynthetic enzymes of sympathetic transmitters. Journal
of Medicinal Chemistry. Available at: [Link]

Torres-Nifio, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed
Central. Available at: [Link]

Tao, Q.F.,, & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by
capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column
chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]

Kolaczynska, K.E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-
Dimethoxyphenethylamines and Related Amphetamines. PubMed Central. Available at:
[Link]

Li, X., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive
substances using in silico, in vivo, and in vitro approaches. PubMed. Available at: [Link]

Roy, K., & Leonard, J.T. (2005). Global QSAR modeling of logP values of phenethylamines
acting as adrenergic alpha-1 receptor agonists. QSAR & Combinatorial Science. Available at:
[Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.researchgate.net/publication/366952774_2-Phenethylamines_in_Medicinal_Chemistry_A_Review
https://en.wikipedia.org/wiki/Phenethylamine
https://www.unodc.org/LSS/Substance/Details/2c1b5597-a72f-41a4-9e53-417e795a0a38
https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-and-Evaluation-of-Kim-Choi/56722c2a0c776495b682613d5a42095f930e1811
https://med.virginia.edu/brpc/wp-content/uploads/sites/361/2024/01/ToxTalk-October-2024-Phenethylamines.pdf
https://pubs.acs.org/doi/10.1021/jm00289a023
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788328/
https://pubmed.ncbi.nlm.nih.gov/12543494/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314050/
https://pubmed.ncbi.nlm.nih.gov/40064698/
https://pubmed.ncbi.nlm.nih.gov/16211568/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Rickli, A., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted
phenethylamines (2C-T drugs). ScienceDirect. Available at: [Link]

» ResearchGate. (2025). Analysis of Synthetic Phenethylamine Street Drugs Using Direct
Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry.
ResearchGate. Available at: [Link]

o Kolaczynska, K.E., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-
dimethoxyphenethylamines (W derivatives) and related amphetamines. Frontiers in
Pharmacology. Available at: [Link]

e Longdom Publishing. (n.d.). Applications in Discovering New Drugs using Quantitative
Structure-Activity Relationship Analysis (QSAR) Model. Retrieved from [Link]

e Hill, S.L., et al. (2013). Severe clinical toxicity associated with analytically confirmed
recreational use of 25I-NBOMe: case series. PubMed. Available at: [Link]

e YouTube. (2021). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR)
tries to predict drugs. Retrieved from [Link]

e Kim, K.M., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine
and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
Korea Science. Available at: [Link]

o Wikipedia. (n.d.). Quantitative structure—activity relationship. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake:
Structure—Activity Relationship [biomolther.org]

e 2. Phenethylamine - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S002839081830112X
https://www.researchgate.net/publication/262846419_Analysis_of_Synthetic_Phenethylamine_Street_Drugs_Using_Direct_Sample_Analysis_Coupled_to_Accurate_Mass_Time_of_Flight_Mass_Spectrometry
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1287019/full
https://www.longdom.org/open-access/applications-in-discovering-new-drugs-using-quantitative-structureactivity-relationship-analysis-qsar-model.pdf
https://pubmed.ncbi.nlm.nih.gov/23731371/
https://www.youtube.com/watch?v=3-Y3wY0uA3c
https://koreascience.kr/article/JAKO202230451371892.page
https://en.wikipedia.org/wiki/Quantitative_structure%E2%80%93activity_relationship
https://www.benchchem.com/product/b1310443?utm_src=pdf-custom-synthesis
https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2022.047
https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2022.047
https://en.wikipedia.org/wiki/Phenethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
e 4. med.virginia.edu [med.virginia.edu]

e 5. Details for Phenethylamines [unodc.org]

e 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine
Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules &
Therapeutics | Korea Science [koreascience.kr]

e 8. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

e 9. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (W
derivatives) and related amphetamines [frontiersin.org]

e 10. longdom.org [longdom.org]
» 11. Quantitative structure—activity relationship - Wikipedia [en.wikipedia.org]

e 12. Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1
receptor agonists - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. Metabolism study of two phenethylamine - derived new psychoactive substances using
in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Introduction: The Privileged Scaffold of
Neuromodulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310443#theoretical-properties-of-substituted-
phenethylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://en.wikipedia.org/wiki/Substituted_phenethylamine
https://med.virginia.edu/toxicology/wp-content/uploads/sites/268/2024/10/Oct24-Phenethylamines.pdf
https://www.unodc.org/lss/substancegroup/details/275dd468-75a3-4609-9e96-cc5a2f0da467
https://pdfs.semanticscholar.org/0bfa/66038375247b485b52508b2882a2034b3a50.pdf
https://www.koreascience.kr/article/JAKO202310163039973.page
https://www.koreascience.kr/article/JAKO202310163039973.page
https://www.koreascience.kr/article/JAKO202310163039973.page
https://www.mdpi.com/1420-3049/28/2/855
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1703480/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1703480/full
https://www.longdom.org/open-access-pdfs/applications-in-discovering-new-drugs-using-quantitative-structureactivity-relationship-analysis-qsar-model.pdf
https://en.wikipedia.org/wiki/Quantitative_structure%E2%80%93activity_relationship
https://pubmed.ncbi.nlm.nih.gov/23740397/
https://pubmed.ncbi.nlm.nih.gov/23740397/
https://pubmed.ncbi.nlm.nih.gov/40064698/
https://pubmed.ncbi.nlm.nih.gov/40064698/
https://www.benchchem.com/product/b1310443#theoretical-properties-of-substituted-phenethylamines
https://www.benchchem.com/product/b1310443#theoretical-properties-of-substituted-phenethylamines
https://www.benchchem.com/product/b1310443#theoretical-properties-of-substituted-phenethylamines
https://www.benchchem.com/product/b1310443#theoretical-properties-of-substituted-phenethylamines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1310443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

